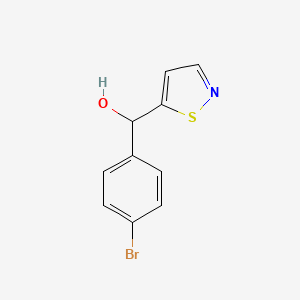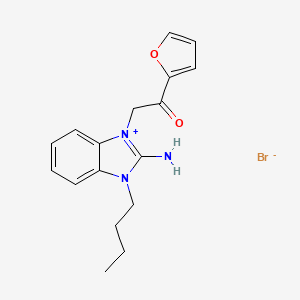
5-Bromo-8-fluoroquinolin-4(1H)-one
Übersicht
Beschreibung
“5-Bromo-8-fluoroquinolin-4(1H)-one” is a chemical compound with the formula C9H5BrFNO and a molecular weight of 242.04 . It is available from various manufacturers and suppliers .
Molecular Structure Analysis
The molecular structure of “5-Bromo-8-fluoroquinolin-4(1H)-one” is represented by the formula C9H5BrFNO . Detailed structural analysis is not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Telescoping Process in Drug Discovery
A key intermediate in drug discoveries, 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from a related compound, showcases the utility of 5-Bromo-8-fluoroquinolin-4(1H)-one derivatives in medicinal chemistry. Process chemistry improvements led to more efficient synthesis routes, enhancing the quick supply of such compounds to medicinal laboratories (K. Nishimura & T. Saitoh, 2016).
Synthesis of Fluorinated Heterocycles
The compound plays a role in the synthesis of fluorinated heterocycles, crucial for pharmaceutical and agrochemical industries. A study details the synthesis of diverse fluorinated heterocycles through rhodium(III)-catalyzed C-H activation, highlighting the compound's relevance in developing new synthesis protocols for fluorinated compounds (Jia-Qiang Wu et al., 2017).
Photolabile Protecting Groups
5-Bromo-8-fluoroquinolin-4(1H)-one derivatives serve as photolabile protecting groups for carboxylic acids, offering greater efficiency than other esters. Their increased solubility and low fluorescence make them useful for caging biological messengers, significant in studying cell physiology and biochemical pathways (O. Fedoryak & T. M. Dore, 2002).
Eigenschaften
IUPAC Name |
5-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLLDRWYEUNPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=O)C=CNC2=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307284 | |
| Record name | 5-Bromo-8-fluoro-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-fluoroquinolin-4(1H)-one | |
CAS RN |
1065092-39-8 | |
| Record name | 5-Bromo-8-fluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065092-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-8-fluoro-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[4-(4-fluorobenzyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]-3,3-dimethylbutanamide](/img/structure/B1649786.png)
![3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide](/img/structure/B1649788.png)
![Benzoic acid, 2-[(carboxymethyl)methylamino]-5-methoxy-](/img/structure/B1649791.png)

![N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B1649794.png)

![2-[(2-chlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649797.png)
![1-(Furan-2-yl)-2-[2-imino-3-(2-piperidin-1-ium-1-ylethyl)benzimidazol-1-yl]ethanol;chloride](/img/structure/B1649798.png)




![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)
